molecular formula C15H21NO4 B13396892 2-{[(Benzyloxy)carbonyl](methyl)amino}-3-methylpentanoic acid

2-{[(Benzyloxy)carbonyl](methyl)amino}-3-methylpentanoic acid

Cat. No.: B13396892
M. Wt: 279.33 g/mol
InChI Key: QUMDFJSXQJTNDA-UHFFFAOYSA-N
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Description

(2S,3S)-2-(((BENZYLOXY)CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC ACID is a chiral amino acid derivative. It is often used in the synthesis of peptides and other complex organic molecules due to its unique stereochemistry and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(((BENZYLOXY)CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC ACID typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group. This is followed by the introduction of the methyl group and the formation of the pentanoic acid backbone. Common reagents used in these reactions include benzyl chloroformate, methyl iodide, and various bases and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(((BENZYLOXY)CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

(2S,3S)-2-(((BENZYLOXY)CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.

    Industry: The compound is used in the production of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(((BENZYLOXY)CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The stereochemistry of the compound also plays a crucial role in its interactions with biological molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acids: These compounds are also used in peptide synthesis and have similar protecting groups.

    tert-Butoxycarbonyl (Boc) amino acids: Another class of compounds used for protecting amino groups during synthesis.

Uniqueness

(2S,3S)-2-(((BENZYLOXY)CARBONYL)(METHYL)AMINO)-3-METHYLPENTANOIC ACID is unique due to its specific stereochemistry and the presence of the benzyloxycarbonyl group. This combination allows for selective reactions and modifications, making it a valuable tool in synthetic chemistry and drug development.

Properties

IUPAC Name

3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-4-11(2)13(14(17)18)16(3)15(19)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUMDFJSXQJTNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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